molecular formula C14H21NO2 B5757943 4-(azepan-1-ylmethyl)-2-methoxyphenol

4-(azepan-1-ylmethyl)-2-methoxyphenol

Cat. No.: B5757943
M. Wt: 235.32 g/mol
InChI Key: HUDSURAFKUFMAK-UHFFFAOYSA-N
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Description

4-(azepan-1-ylmethyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a methoxy group, and an azepane ring attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylmethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with azepane in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the hydroxyl group of 2-methoxyphenol is replaced by the azepane group. This reaction can be carried out under mild conditions using a base such as potassium carbonate in an organic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylmethyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the methoxy group or to modify the azepane ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Demethoxylated phenols or modified azepane derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(azepan-1-ylmethyl)-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylmethyl)-2-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the azepane ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-ylmethyl)-4-methoxybenzaldehyde
  • 4-(azepan-1-ylmethyl)aniline
  • Phenoxy acetamide derivatives

Uniqueness

4-(azepan-1-ylmethyl)-2-methoxyphenol is unique due to the presence of both a methoxy group and an azepane ring on the phenol structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-17-14-10-12(6-7-13(14)16)11-15-8-4-2-3-5-9-15/h6-7,10,16H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDSURAFKUFMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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